7-Fluoro-2,3-dihydrobenzofuran-3-amine
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Overview
Description
“7-Fluoro-2,3-dihydrobenzofuran-3-amine” is a chemical compound with the molecular formula C8H8FNO . It has a molecular weight of 153.16 . The IUPAC name for this compound is (3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans, the core structure of “this compound”, involves several key bond formations . These include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, the alkyl C2–C3 bond, two-component cyclisation approaches, and rearrangement reactions . A specific synthesis strategy for “this compound” involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1 . The compound has a rigid shape with a well-defined spatial arrangement of substituents .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 153.16 .Scientific Research Applications
Analytical Methods and Instrumental Developments
Derivatization of Amines and Amino Acids for HPLC Analysis : 7-Fluoro-2,3-dihydrobenzofuran-3-amine and related compounds are used for derivatizing amines and amino acids in high-performance liquid chromatography (HPLC). This enables sensitive and specific detection of these compounds in various samples (Aboul-Enein, Elbashir, & Suliman, 2011).
Pharmaceutical Analysis via Spectrophotometry and Spectrofluorimetry : Fluorogenic reagents related to this compound are used for analyzing pharmaceutical amines using spectrophotometry and spectrofluorimetry techniques (Elbashir, Suliman, & Aboul‐Enein, 2011).
Biological and Chemical Applications
Fluorometric Assay of Amino Acids and Amines : These compounds play a crucial role in the fluorometric assay of amino acids and biogenic amines, facilitating the quantitative analysis of proteins and amino acid profiles in biological samples (Imai, Watanaba, & Toyo’oka, 1982).
Reaction with Biological Amines for HPLC : The reaction of this compound derivatives with amines, amino acids, and imino acids is significant for high-performance liquid chromatography with fluorimetric detection (Toyo’oka, Watanabe, & Imai, 1983).
Fluorescence Properties and Detection
Characterization of Fluorescence Properties : The fluorescence properties of these compounds, especially when used as fluorogenic reagents, are critical for the detection of various amines in analytical chemistry (Al-Dirbashi, Kuroda, & Nakashima, 1998).
Fluorimetric Determination of Secondary Amino Acids : They are particularly efficient for the fluorimetric determination of secondary amino acids, providing higher reactivity and fluorescence yield compared to other reagents (Imai & Watanabe, 1981).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with “7-Fluoro-2,3-dihydrobenzofuran-3-amine” are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, to which this compound belongs, have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Some benzofuran derivatives are known to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide array of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.31 , which may influence its bioavailability.
Result of Action
Benzofuran derivatives are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is recommended to store the compound in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMQTQTLUJTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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